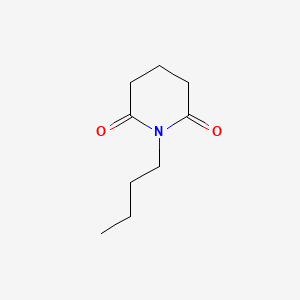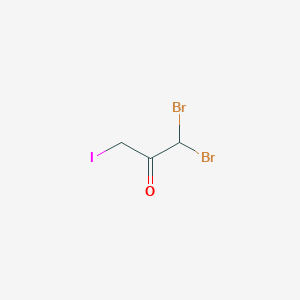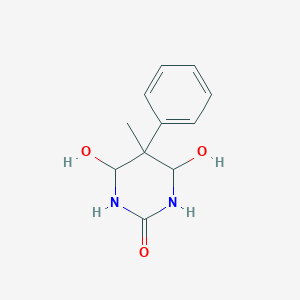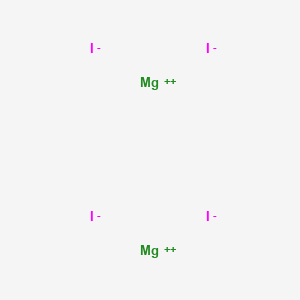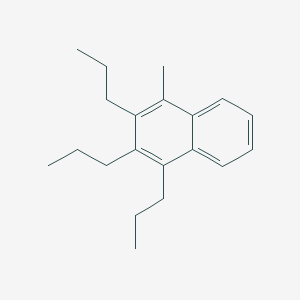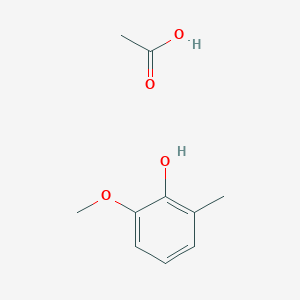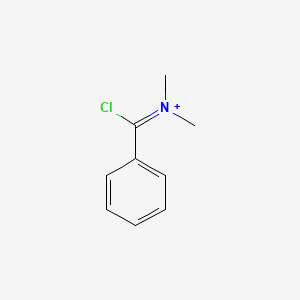
Methanaminium, N-(chlorophenylmethylene)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanaminium, N-(chlorophenylmethylene)-N-methyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a methanaminium group attached to a chlorophenylmethylene and a methyl group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(chlorophenylmethylene)-N-methyl- typically involves the reaction of chlorophenylmethylene with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Methanaminium, N-(chlorophenylmethylene)-N-methyl- is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanaminium, N-(chlorophenylmethylene)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield chlorophenylmethylene derivatives, while reduction can produce various methylated amines.
Wissenschaftliche Forschungsanwendungen
Methanaminium, N-(chlorophenylmethylene)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Methanaminium, N-(chlorophenylmethylene)-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methanaminium, N-(chlorophenylmethylene)-N-methyl- can be compared with other similar compounds, such as:
Methanaminium, N-(phenylmethylene)-N-methyl-: Lacks the chlorine atom, leading to different chemical properties and reactivity.
Methanaminium, N-(chlorophenylmethylene)-N-ethyl-: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
The uniqueness of Methanaminium, N-(chlorophenylmethylene)-N-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
58896-59-6 |
|---|---|
Molekularformel |
C9H11ClN+ |
Molekulargewicht |
168.64 g/mol |
IUPAC-Name |
[chloro(phenyl)methylidene]-dimethylazanium |
InChI |
InChI=1S/C9H11ClN/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3/q+1 |
InChI-Schlüssel |
UFDSTKYRXJIBRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](=C(C1=CC=CC=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)
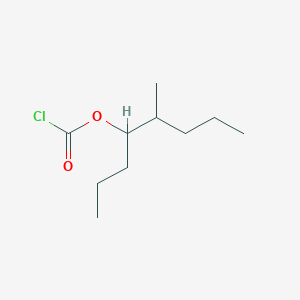
![4-[4-(Morpholin-4-yl)phenyl]butanoic acid](/img/structure/B14601265.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![4-Methoxy-N-{2-[(1-methylpiperidin-2-yl)methyl]phenyl}benzamide](/img/structure/B14601282.png)
